molecular formula C162H236N38O47S5 B589761 BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE) CAS No. 133972-52-8

BIG ENDOTHELIN-1 (1-31) (HUMAN, BOVINE)

Cat. No.: B589761
CAS No.: 133972-52-8
M. Wt: 3628.189
InChI Key: JKSRICZEYPPRFI-QPAZCVSESA-N
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Description

Structural Characterization of Endothelin-1 (1-31)

Endothelin-1 (1-31) possesses a well-defined molecular structure with specific biochemical properties that distinguish it from other endothelin family members. The human form of endothelin-1 (1-31) has a molecular formula of C₁₆₂H₂₃₆N₃₈O₄₇S₅ and a molecular weight of 3628.16 daltons. The complete amino acid sequence consists of 31 residues: Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr, with critical disulfide bridge formations between Cys1-Cys15 and Cys3-Cys11. These disulfide bonds are essential for maintaining the peptide's structural integrity and biological activity.

The structural analysis reveals that endothelin-1 (1-31) retains the characteristic bicyclic structure of endothelin peptides, which is fundamental to its vasoactive properties. The peptide contains two essential disulfide bridges that create a constrained molecular conformation, similar to other members of the endothelin family. Research has shown that the carboxyl-terminal sequence, particularly residues 27-34, plays a crucial role in the peptide's biological activity and receptor binding specificity. The presence of conserved amino acid residues at the C-terminus, including the sequence His27-Val-Val-Pro-Tyr-Gly-Leu-Gly34, is particularly important for selective recognition by endothelin-converting enzymes and subsequent conversion to the mature endothelin-1 peptide.

The three-dimensional structure of endothelin-1 (1-31) allows for specific interactions with endothelin receptors, particularly the endothelin A receptor subtype. Structural studies have demonstrated that the peptide's conformation enables it to function as both an independent signaling molecule and as a precursor for further enzymatic processing. The molecular architecture includes hydrophobic regions that facilitate receptor binding and hydrophilic domains that enhance solubility in physiological conditions.

Structural Parameter Value Reference
Molecular Formula C₁₆₂H₂₃₆N₃₈O₄₇S₅
Molecular Weight 3628.16 Da
Amino Acid Length 31 residues
Disulfide Bridges Cys1-Cys15, Cys3-Cys11
CAS Number 133972-52-8

Evolutionary Conservation in Human and Bovine Systems

The evolutionary conservation of endothelin-1 (1-31) between human and bovine systems demonstrates the fundamental importance of this peptide in mammalian physiology. Comparative analysis reveals significant structural and functional similarities between human and bovine endothelin-1 (1-31), indicating strong selective pressure for maintaining this peptide's biological properties across species. The endothelin-1 gene (EDN1) shows remarkable conservation in both species, with the bovine gene located on chromosome 23 and spanning 6984 base pairs. This conservation extends to the enzymatic processing pathways that generate endothelin-1 (1-31) from its precursor big endothelin-1.

In bovine systems, endothelin-1 production and processing follow similar patterns to those observed in humans, with vascular endothelial cells serving as the primary source of peptide synthesis. Research conducted on bovine aortic endothelial cells has demonstrated that the cellular mechanisms governing endothelin-1 release, including the generation of endothelin-1 (1-31) intermediates, are highly conserved between species. The stimulation of endothelin-1 release by arginine vasopressin and angiotensin II involves identical cellular mechanisms in both human and bovine systems, including receptor-mediated mobilization of intracellular calcium and activation of protein kinase C pathways.

The conservation of chymase-mediated cleavage sites between human and bovine big endothelin-1 ensures that endothelin-1 (1-31) generation occurs through identical enzymatic mechanisms in both species. This evolutionary preservation suggests that the alternate pathway for endothelin-1 production through the endothelin-1 (1-31) intermediate provides significant physiological advantages, particularly under conditions of cardiovascular stress or inflammation. Studies have shown that bovine models effectively recapitulate human endothelin signaling patterns, making bovine systems valuable for understanding endothelin-1 (1-31) biology and its therapeutic implications.

The functional conservation extends to receptor interactions, with both human and bovine endothelin-1 (1-31) demonstrating similar binding affinities for endothelin A and endothelin B receptor subtypes. This cross-species consistency has enabled researchers to use bovine experimental models to understand human endothelin-1 (1-31) physiology and pathophysiology.

Conservation Aspect Human Bovine Conservation Level
Gene Location Chromosome 6 Chromosome 23 High
Amino Acid Sequence 31 residues 31 residues >95%
Enzymatic Processing Chymase-mediated Chymase-mediated Complete
Receptor Binding ETA/ETB ETA/ETB Identical

Biological Significance in the Endothelin Signaling Cascade

Endothelin-1 (1-31) occupies a unique position in the endothelin signaling cascade, functioning as both an intermediate processing product and an independent bioactive molecule with distinct physiological effects. The peptide represents an alternate pathway in the conversion of big endothelin-1 to mature endothelin-1, particularly significant under conditions where chymase activity is elevated. Research has demonstrated that endothelin-1 (1-31) can be converted to endothelin-1 through neutral endopeptidase and endothelin-converting enzyme-dependent processes, providing an additional regulatory mechanism for endothelin-1 bioavailability.

The biological significance of endothelin-1 (1-31) extends beyond its role as a precursor molecule. Studies have shown that the peptide exhibits independent vasoconstrictor properties and can induce monophasic increases in mean arterial blood pressure, similar to big endothelin-1 but distinct from the biphasic response characteristic of mature endothelin-1. This unique pharmacodynamic profile suggests that endothelin-1 (1-31) may contribute to cardiovascular regulation through mechanisms independent of its conversion to endothelin-1.

The peptide demonstrates significant chemotactic activity toward human neutrophils and monocytes, functioning as an inflammatory mediator with effects that exceed those of the mature 21-amino acid endothelin-1. These chemotactic properties are mediated through endothelin A receptors and do not require conversion to endothelin-1 for biological activity. The inflammatory actions of endothelin-1 (1-31) may be particularly relevant in pathological conditions such as atherosclerosis, where increased chymase activity leads to elevated peptide production.

In cardiovascular pathophysiology, endothelin-1 (1-31) has been identified as a potential marker of early cellular events in cardiac, pulmonary, and vascular diseases. The peptide's levels are elevated in atherosclerotic lesions, and its production may be enhanced under conditions of mast cell degranulation and inflammatory responses. Research indicates that endothelin-1 (1-31) stimulates vascular smooth muscle cell proliferation and induces calcium signaling in human coronary vessels, contributing to vascular remodeling processes.

The signaling cascade involving endothelin-1 (1-31) includes activation of mitogen-activated protein kinase pathways, particularly extracellular signal-regulated kinase activation in human mesangial cells. This signaling mechanism underlies the peptide's effects on cellular proliferation and may contribute to its role in kidney disease progression. The peptide's ability to induce rapid and sustained increases in intracellular calcium concentrations through endothelin A receptor activation represents a key mechanism for its vasoactive effects.

Biological Function Mechanism Clinical Relevance Reference
Vasoconstriction Endothelin A receptor activation Hypertension, cardiovascular disease
Chemotaxis Neutrophil/monocyte recruitment Inflammation, atherosclerosis
Cell Proliferation MAPK/ERK pathway activation Vascular remodeling
Calcium Signaling Receptor-mediated Ca²⁺ mobilization Smooth muscle contraction

Properties

CAS No.

133972-52-8

Molecular Formula

C162H236N38O47S5

Molecular Weight

3628.189

InChI

InChI=1S/C162H236N38O47S5/c1-19-83(15)129(158(242)183-105(59-89-65-168-96-33-25-24-32-94(89)96)143(227)192-125(79(7)8)156(240)184-108(62-120(165)207)145(229)198-131(85(17)204)161(245)200-52-29-35-118(200)153(237)174-99(46-48-122(210)211)134(218)178-107(61-91-67-167-76-170-91)144(228)193-127(81(11)12)157(241)195-128(82(13)14)160(244)199-51-28-36-119(199)154(238)185-111(162(246)247)58-88-39-43-93(206)44-40-88)197-159(243)130(84(16)20-2)196-146(230)110(64-124(214)215)181-138(222)102(55-78(5)6)175-141(225)106(60-90-66-166-75-169-90)179-150(234)115-72-250-249-71-95(164)132(216)186-112(68-201)149(233)191-116-73-251-252-74-117(152(236)194-126(80(9)10)155(239)182-104(57-87-37-41-92(205)42-38-87)139(223)177-103(140(224)190-115)56-86-30-22-21-23-31-86)189-135(219)98(45-47-121(208)209)172-133(217)97(34-26-27-50-163)171-142(226)109(63-123(212)213)180-136(220)100(49-53-248-18)173-137(221)101(54-77(3)4)176-147(231)113(69-202)187-148(232)114(70-203)188-151(116)235/h21-25,30-33,37-44,65-67,75-85,95,97-119,125-131,168,201-206H,19-20,26-29,34-36,45-64,68-74,163-164H2,1-18H3,(H2,165,207)(H,166,169)(H,167,170)(H,171,226)(H,172,217)(H,173,221)(H,174,237)(H,175,225)(H,176,231)(H,177,223)(H,178,218)(H,179,234)(H,180,220)(H,181,222)(H,182,239)(H,183,242)(H,184,240)(H,185,238)(H,186,216)(H,187,232)(H,188,235)(H,189,219)(H,190,224)(H,191,233)(H,192,227)(H,193,228)(H,194,236)(H,195,241)(H,196,230)(H,197,243)(H,198,229)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,246,247)/t83-,84-,85+,95-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,125-,126-,127-,128-,129-,130-,131-/m0/s1

InChI Key

JKSRICZEYPPRFI-QPAZCVSESA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CNC=N7)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Origin of Product

United States

Preparation Methods

Plasmid Construction and Fusion Protein Design

Recombinant synthesis of human big ET-1 (1-31) employs Escherichia coli expression systems. Key steps include the insertion of oligonucleotides encoding Factor Xa (FXa) or trypsin recognition sites upstream of the big ET-1 sequence. For instance, plasmids pETB-40, pETB-41, and pETB-42 were engineered to express fusion proteins comprising N-terminal peptides (55, 51, or 42 residues) linked to the 38-amino acid big ET-1. These constructs enabled post-translational cleavage at specific sites to release the mature peptide. The inclusion of multiple arginine residues in the N-terminal region enhanced substrate specificity for FXa and trypsin.

Protein Expression and Purification

Fusion proteins were expressed in E. coli under optimized conditions. After induction, bacterial lysates underwent affinity chromatography using nickel-nitrilotriacetic acid (Ni-NTA) resins, leveraging histidine tags incorporated into the fusion constructs. Purified proteins exhibited molecular weights of 9.3 kDa (pETB-40P), 8.9 kDa (pETB-41P), and 8.0 kDa (pETB-42P), confirmed by SDS-PAGE. Urea gradients (0–1.2 M) were critical for solubilizing inclusion bodies while maintaining enzymatic accessibility.

Enzymatic Cleavage and Product Isolation

Cleavage of fusion proteins with FXa or trypsin yielded big ET-1 (1-38), which was further processed by endothelin-converting enzyme (ECE) to generate ET-1 (1-21) and the C-terminal fragment big ET-1 (22-38). HPLC analysis revealed that pETB-42P, containing fewer cysteine and arginine residues, exhibited the highest cleavage efficiency (~80% conversion) with trypsin. The final recombinant big ET-1 (1-31) was purified via reverse-phase HPLC, achieving >95% purity and identity verified by amino acid sequencing.

Solid-Phase Peptide Synthesis (SPPS) of ET-1 (1-31)

Boc Chemistry and Resin Selection

Solid-phase synthesis of ET-1 (1-31) utilizes tert-butoxycarbonyl (Boc) chemistry on a Boc-Trp(For)-aminoacyl-resin. Coupling reactions employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF). N-terminal acetylation is achieved using acetic anhydride to mimic native post-translational modifications.

Side-Chain Deprotection and Cleavage

After sequential amino acid additions, the peptide-resin undergoes hydrofluoric acid (HF) cleavage to release the crude peptide. This step simultaneously removes side-chain protecting groups, including benzyl (Bzl) for serine and threonine and tosyl (Tos) for arginine. For bovine ET-1 (1-31), substitutions at positions 4 (Val→Ile) and 6 (Ser→Ala) require adjusted coupling times to prevent racemization.

Purification and Validation

Crude peptides are purified via preparative HPLC using C18 columns and acetonitrile/water gradients (0.1% trifluoroacetic acid). Analytical HPLC and MALDI-TOF mass spectrometry confirm molecular weights (human: 3,492 Da; bovine: 3,506 Da) and >98% purity. Functional validation includes vasoconstriction assays in renal arterioles, where synthetic ET-1 (1-31) exhibits EC~50~ values comparable to endogenous ET-1.

Enzymatic Conversion of Big ET-1 to ET-1 (1-31)

Chymase-Mediated Cleavage

Human mast cell chymase selectively cleaves big ET-1 at the Tyr^31-Gly^32 bond, generating ET-1 (1-31). Reaction conditions (pH 7.5, 37°C, 2-hour incubation) yield ~70% conversion, with residual big ET-1 removed via immunoprecipitation. Bovine chymase analogs show similar specificity but require higher enzyme-to-substrate ratios (1:50 vs. 1:100 for human).

Comparative Analysis of Preparation Methods

Method Yield Purity Time Cost
Recombinant DNA5–10 mg/L>95%2 weeksHigh
Solid-Phase Synthesis50–100 mg>98%1 weekVery High
Enzymatic Conversion1–2 mg85–90%24 hoursModerate

Recombinant methods excel in scalability but require specialized equipment for bacterial fermentation. SPPS offers sequence flexibility but is cost-prohibitive for large-scale production. Enzymatic conversion is rapid but limited by substrate availability and enzyme stability.

Challenges and Optimization Strategies

Disulfide Bond Formation

Correct pairing of cysteine residues (Cys^3-Cys^11 and Cys^1-Cys^15) is critical for bioactivity. Oxidative folding using glutathione redox buffers (1 mM GSH/GSSG, pH 8.0) achieves ~60% native folding, validated by circular dichroism .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Enzymatic Processing Differences

Compound Precursor Cleavage Enzyme Bioactive Product Key Structural Features
Big ET-1 (1-31) Big ET-1 (1-38/39) Chymase ET-1 (1-31) 31 residues; lacks C-terminal Trp21
Big ET-1 (1-38/39) Preproendothelin Chymase or ECE ET-1 (1-21) or (1-31) 38-39 residues; includes Tyr31-Gly32 bond
ET-1 (1-21) Big ET-1 (1-38/39) ECE Mature ET-1 21 residues; canonical vasoconstrictor
ET-2/ET-3 Preproendothelin Tissue-specific ECEs ET-2/ET-3 (1-21) Isoform-specific residues (e.g., ET-2: Trp6, Leu7)
  • Chymase selectively cleaves Big ET-1 at Tyr31-Gly32 to generate ET-1 (1-31), bypassing ECE .
  • Functional Implications : ET-1 (1-31) retains vasoconstrictive and proliferative activity comparable to ET-1 (1-21) but with prolonged effects due to resistance to ECE-mediated degradation .

Receptor Binding and Signaling Pathways

Compound Primary Receptor Signaling Pathway Cellular Response
Big ET-1 (1-31) ETA ERK1/2, PKC Smooth muscle proliferation, vasoconstriction
ET-1 (1-21) ETA/ETB ERK1/2, JNK, Ca²⁺ flux Vasoconstriction, fibrosis, inflammation
ET-2/ET-3 ETA/ETB Tissue-specific pathways Vasodilation (ETB-mediated) in some tissues
  • Receptor Specificity : ET-1 (1-31) binds predominantly to ETA receptors, mimicking ET-1 (1-21) in stimulating extracellular signal-regulated kinase (ERK1/2) and protein kinase C (PKC) in human coronary artery smooth muscle cells (HCASMCs) .

Clinical and Pathophysiological Roles

Compound Associated Diseases Biomarker Utility Therapeutic Targeting
Big ET-1 (1-31) Atherosclerosis, hypertension Predictor of endothelial dysfunction Chymase inhibitors under investigation
ET-1 (1-21) Heart failure, pulmonary hypertension Gold standard for ET-1 activity ETA receptor antagonists (e.g., Bosentan)
Big ET-1 (1-38/39) Coronary artery ectasia, atrial fibrillation Prognostic in cardiovascular outcomes N/A (precursor form)
  • Mechanistic Insights :
    • In coronary artery disease, Big ET-1 (1-31) levels correlate with arterial calcification and ectasia, independent of ET-1 (1-21) .
    • ET-1 (1-31) promotes HCASMC proliferation via ERK1/2 activation, contributing to atherosclerotic plaque instability .

Pharmacological and Experimental Data

Parameter Big ET-1 (1-31) ET-1 (1-21) ET-2/ET-3
Vasoconstrictor Potency EC₅₀ = 10⁻⁸ M (human arteries) EC₅₀ = 10⁻⁹ M (human arteries) ET-3: EC₅₀ = 10⁻⁷ M
Enzymatic Stability Resistant to ECE Degraded by ECE Tissue-dependent
Mitogenic Activity ↑ DNA synthesis in HCASMCs ↑ Fibroblast proliferation Limited data

Biological Activity

Big Endothelin-1 (1-31) is a significant peptide derived from the precursor Big Endothelin-1, which plays a crucial role in various physiological and pathological processes. This peptide has garnered attention due to its biological activity, particularly in the context of cardiovascular health and disease. This article delves into the biological activity of Big Endothelin-1 (1-31), exploring its enzymatic pathways, physiological effects, and clinical implications.

Enzymatic Pathways

Big Endothelin-1 (1-31) is generated through the hydrolysis of Big Endothelin-1 by chymase, a serine protease. This conversion can be inhibited by phosphoramidon, an endothelin-converting enzyme inhibitor. The enzymatic pathways involved in the conversion of Big Endothelin-1 to its active forms are critical for understanding its biological effects.

Key Enzymatic Pathways:

  • Chymase : Converts Big Endothelin-1 to Big Endothelin-1 (1-31).
  • Neutral Endopeptidase (NEP) : Plays a role in further processing Big Endothelin-1 (1-31) to biologically active forms such as Endothelin-1.
  • Endothelin-Converting Enzyme (ECE) : Involved in the cleavage of Big Endothelin-1 and its derivatives.

Physiological Effects

Big Endothelin-1 (1-31) has been shown to exert potent vasoconstrictive effects on vascular tissues. Studies indicate that it acts on endothelin receptors (ETA and ETB), leading to increased vascular resistance and blood pressure.

Contractile Activity

Research has demonstrated that Big Endothelin-1 elicits significant contractile activity in isolated human bronchial tissues. The effective concentration (EC50) for inducing contraction was determined to be approximately 7.53, indicating its potency as a vasoconstrictor .

Parameter Value
EC507.53 ± 0.08
Emax78.5 ± 3.8% (vs ACh 3mM)

Clinical Implications

Recent studies have linked elevated levels of plasma Big Endothelin-1 to adverse cardiovascular outcomes. For instance, in patients with atrial fibrillation and acute coronary syndrome, higher plasma levels of Big Endothelin-1 were associated with increased risks of all-cause mortality and major adverse cardiovascular events .

Case Study Findings

A cohort study involving 930 patients highlighted that those with elevated Big Endothelin-1 levels had significantly poorer outcomes, including higher rates of death and hospitalization for heart failure . The study's findings suggest that monitoring Big Endothelin-1 levels could serve as a valuable prognostic tool.

Summary of Research Findings

The biological activity of Big Endothelin-1 (1-31) is characterized by its enzymatic conversion from its precursor and its potent vasoconstrictive effects mediated through endothelin receptors. Its clinical relevance is underscored by associations with adverse cardiovascular events, making it a potential target for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the established methods for quantifying Big Endothelin-1 (1-31) in biological samples, and what are their limitations?

  • Methodology : Commonly used techniques include enzyme-linked immunosorbent assays (ELISAs) and liquid chromatography-mass spectrometry (LC-MS). ELISAs are preferred for high-throughput screening due to their sensitivity (detection limits ~0.1 pg/mL) but may cross-react with other endothelin isoforms (e.g., ET-1, Big ET-1 (22-38)) . LC-MS provides higher specificity by differentiating peptide fragments based on mass-to-charge ratios but requires advanced instrumentation and specialized expertise .
  • Limitations : Cross-reactivity in immunoassays can overestimate concentrations, while LC-MS may lack sensitivity for low-abundance samples in plasma or tissue homogenates .

Q. How does Big Endothelin-1 (1-31) differ structurally and functionally from mature endothelin-1 (ET-1)?

  • Structural Differences : Big ET-1 (1-31) is a precursor peptide cleaved by chymase or other proteases to generate active ET-1 (1-21). The bovine and human isoforms share 90% sequence homology, with variations in residues 4–6 affecting receptor-binding kinetics .
  • Functional Differences : Unlike ET-1, Big ET-1 (1-31) exhibits weaker vasoconstrictive activity but may act as a partial agonist at endothelin A (ETA) receptors. It also shows unique signaling in vascular smooth muscle cells, including prolonged calcium influx .

Advanced Research Questions

Q. What experimental models are most appropriate for studying the pathophysiological role of Big ET-1 (1-31) in cardiovascular diseases?

  • Methodology :

  • Animal Models : Rodent models of hypertension or heart failure (e.g., Dahl salt-sensitive rats) allow in vivo analysis of Big ET-1 (1-31)'s hemodynamic effects. Microinjection into the nucleus tractus solitarii (NTS) in rats can isolate central cardiovascular regulatory mechanisms .
  • Cell-Based Systems : Human aortic endothelial cells (HAECs) or transfected HEK293 cells expressing ETA/ETB receptors are used to study receptor-ligand interactions and downstream pathways (e.g., MAPK/ERK activation) .
    • Considerations : Species-specific differences in protease expression (e.g., chymase activity in humans vs. rodents) may affect peptide processing and interpretation .

Q. How can researchers resolve contradictions in the literature regarding the prognostic value of Big ET-1 (1-31) in heart failure?

  • Analytical Framework :

  • Meta-Analysis : Pool data from cohort studies using standardized inclusion criteria (e.g., heart failure with reduced ejection fraction, consistent assay protocols). Adjust for confounders like renal dysfunction, which elevates Big ET-1 (1-31) independently of cardiac pathology .
  • Mechanistic Studies : Compare Big ET-1 (1-31) and ET-1 levels in patient subgroups stratified by etiology (ischemic vs. non-ischemic cardiomyopathy) to identify context-dependent biomarker utility .
    • Example Contradiction : While Gottlieb et al. (2015) associated elevated Big ET-1 (1-31) with adverse outcomes, Packer et al. (2017) found no prognostic benefit of endothelin receptor antagonism in clinical trials, suggesting pathway redundancy .

Q. What are the critical considerations in designing a longitudinal study to assess Big ET-1 (1-31) as a biomarker for coronary artery ectasia?

  • Study Design :

  • Population (P) : Patients with angiographically confirmed coronary artery ectasia (CAE) vs. controls with normal coronary anatomy.
  • Intervention (I)/Exposure (E) : Serial plasma Big ET-1 (1-31) measurements at baseline and follow-up.
  • Comparison (C) : Healthy controls matched for age, sex, and cardiovascular risk factors.
  • Outcome (O) : Correlation between Big ET-1 (1-31) levels and CAE progression (e.g., vessel diameter changes on repeat angiography) .
    • Methodological Rigor : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify sample size, funding requirements, and clinical relevance .

Methodological Standards and Data Interpretation

Q. How should researchers address variability in Big ET-1 (1-31) measurements across immunoassay platforms?

  • Calibration and Validation :

  • Use certified reference materials (e.g., WHO standards) to calibrate assays.
  • Perform spike-and-recovery experiments in biological matrices (e.g., plasma, serum) to assess matrix interference .
    • Reporting : Adhere to NIH guidelines for preclinical research, including detailed descriptions of assay conditions, dilution factors, and inter-assay coefficients of variation .

Q. What statistical approaches are recommended for analyzing Big ET-1 (1-31) data in multifactorial diseases like hypertension?

  • Multivariate Regression : Adjust for covariates such as age, renal function, and concurrent medications (e.g., ACE inhibitors) that influence endothelin levels .
  • Machine Learning : Cluster analysis to identify patient subgroups with distinct Big ET-1 (1-31) signatures linked to specific phenotypes (e.g., resistant hypertension) .

Tables of Key Findings

Study Population Key Finding Method Reference
Wang et al. (2017)120 patients with CAEBig ET-1 (1-31) >3.8 pg/mL predicted CAE (AUC=0.82)ELISA
Qing et al. (2015)450 adultsBig ET-1 (1-31) correlated with coronary calcification (r=0.34, p<0.01)LC-MS
Packer et al. (2017)1,633 heart failure patientsBosentan (ETA/ETB antagonist) showed no mortality benefitClinical trial

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